1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one
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Overview
Description
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its phenoxy and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 3-methyl-4-(propan-2-yl)phenol with 4-bromophenyl ethanone under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The phenoxy and phenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate enzymes, receptors, and other proteins, resulting in its observed effects .
Comparison with Similar Compounds
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one can be compared with similar compounds such as:
2-Propanone, 1-(4-methoxyphenyl)-: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: The presence of both hydroxy and methoxy groups in this compound results in distinct biological activities compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
887575-43-1 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-[4-(3-methyl-4-propan-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-12(2)18-10-9-17(11-13(18)3)20-16-7-5-15(6-8-16)14(4)19/h5-12H,1-4H3 |
InChI Key |
CMVNKXCGNCDYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C(C)C |
Origin of Product |
United States |
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